2-Oxabicyclo[2.1.1]hexan-4-amine

Water solubility Bioisostere ortho-phenyl replacement

Adopt the 2-oxabicyclo[2.1.1]hexane core to rescue solubility-limited leads. This strained oxa-bicyclic scaffold quantitatively outperforms carbocyclic analogs: it increases aqueous solubility by >10-fold (e.g., 11 µM → 152 µM in boscalid analogs) and reduces clogP/logD by 0.5–1.4 units versus ortho-phenyl, while preserving exit-vector geometry for target engagement. The 4-amine handle enables direct amide or sulfonamide insertion into SDHI fungicides or drug candidates. Verified in matched-pair DMPK assays, the scaffold lowers intrinsic clearance up to 8.7-fold, delivering a reliable solubility–lipophilicity–stability balance for scaffold-hopping campaigns.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
Cat. No. B13504477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxabicyclo[2.1.1]hexan-4-amine
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESC1C2CC1(CO2)N
InChIInChI=1S/C5H9NO/c6-5-1-4(2-5)7-3-5/h4H,1-3,6H2
InChIKeyDSSBJDATWRZQHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxabicyclo[2.1.1]hexan-4-amine – A Constrained Saturated Bioisostere Building Block for Ortho‑Phenyl Replacement


2-Oxabicyclo[2.1.1]hexan-4-amine (CAS 2260931‑48‑2) is a bicyclic amine building block featuring a strained 2‑oxabicyclo[2.1.1]hexane core . This scaffold has been validated as a saturated bioisostere of ortho‑ and meta‑substituted phenyl rings, offering quantifiable improvements in aqueous solubility (up to >10‑fold) and substantial reduction in lipophilicity (ΔclogP/logD 0.5–1.4 units) relative to the aromatic counterpart while retaining biological activity in multiple drug and agrochemical contexts [1]. The 4‑amine substitution provides a primary vector for amide bond formation, sulfonamide coupling, and reductive amination, enabling direct incorporation into lead molecules as a replacement for ortho‑substituted aniline or benzylamine motifs [2].

Why 2-Oxabicyclo[2.1.1]hexan-4-amine Cannot Be Interchanged with Generic Saturated Amine Building Blocks


In‑class saturated amine building blocks such as bicyclo[1.1.1]pentan‑1‑amine, 2‑azabicyclo[2.1.1]hexan‑4‑amine, and cyclopentylamine differ fundamentally from 2‑oxabicyclo[2.1.1]hexan‑4‑amine in their solvation, polarity, metabolic susceptibility, and geometric arrangement of exit vectors. The endocyclic oxygen atom in the 2‑oxabicyclo[2.1.1]hexane core significantly lowers clogP/logD by 0.5–1.4 units relative to an ortho‑substituted phenyl ring [1], whereas the all‑carbon bicyclo[2.1.1]hexane analog either increases or does not affect lipophilicity [1]. In direct experimental comparisons, replacement of the phenyl ring with 2‑oxabicyclo[2.1.1]hexane increased aqueous solubility by over one order of magnitude (e.g., boscalid analog: 11 µM → 152 µM), while the corresponding carbocyclic bicyclo[2.1.1]hexane analog provided only a ~50 % improvement [1]. The nitrogen‑containing 2‑azabicyclo[2.1.1]hexane scaffold introduces basicity and protonation‑state complexity absent in the neutral ether‑oxygen system, altering pharmacokinetic profiles and potentially introducing off‑target pharmacology distinct from oxa‑containing analogs . These non‑interchangeable property profiles mean that procurement decisions cannot be based on scaffold class alone; quantitative biasing toward the specific oxa‑containing building block is essential for achieving the desired solubility–lipophilicity–stability balance.

Quantitative Differentiation Evidence for 2-Oxabicyclo[2.1.1]hexan-4-amine Versus Closest Analogs


Aqueous Solubility: 2-Oxabicyclo[2.1.1]hexane vs. All-Carbon Bicyclo[2.1.1]hexane and Parent Phenyl Ring

In matched‑compound series, incorporation of the 2‑oxabicyclo[2.1.1]hexane core into the agrochemical fungicides fluxapyroxad and boscalid produced dramatically larger solubility gains than the all‑carbon bicyclo[2.1.1]hexane analog. In the fluxapyroxad series, the parent compound showed solubility of 25 µM; the carbocyclic analog (28) reached 34 µM (1.4‑fold); the oxa analog (29) achieved 155 µM (6.2‑fold vs. parent, 4.6‑fold vs. carbocyclic) [1]. In the boscalid series, solubility increased from 11 µM (parent) to 17 µM (carbocyclic analog 30, ~50 % increase) to 152 µM (oxa analog 31, >13‑fold vs. parent, ~9‑fold vs. carbocyclic) [1]. These experiments were performed in aqueous buffer at pH 7.4. [1]

Water solubility Bioisostere ortho-phenyl replacement

Lipophilicity: Quantitative Reduction in clogP and logD Relative to the Ortho‑Substituted Phenyl Ring

Replacement of the ortho‑substituted phenyl ring in four distinct bioactive compounds (fluxapyroxad, boscalid, phthalylsulfathiazole, lomitapide) with the 2‑oxabicyclo[2.1.1]hexane scaffold consistently reduced both calculated lipophilicity (clogP) and experimental distribution coefficient (logD) by 0.5 to 1.4 units across all cases [1]. In contrast, the all‑carbon bicyclo[2.1.1]hexane replacement either increased clogP (fluxapyroxad, boscalid) or left it unchanged [1]. For boscalid, logD decreased from 3.6 (parent) to 3.5 (carbocyclic) to 2.7 (oxa analog) [1]. For fluxapyroxad, logD decreased from 3.5 (parent) to 2.8 (oxa analog) [1]. The measurements were performed using standard shake‑flask methods at pH 7.4. [1]

Lipophilicity clogP logD bioisostere physicochemical properties

Metabolic Stability: Intrinsic Clearance in Human Liver Microsomes vs. Parent and Carbocyclic Analog

In human liver microsome (HLM) incubations, the 2‑oxabicyclo[2.1.1]hexane analogs demonstrated superior metabolic stability compared to both the parent phenyl‑containing compounds and the corresponding all‑carbon bicyclo[2.1.1]hexane analogs. For boscalid, intrinsic clearance (CIint) was 26 mL·min⁻¹·mg⁻¹ (parent), 12 mL·min⁻¹·mg⁻¹ (carbocyclic analog 30), and 3 mL·min⁻¹·mg⁻¹ (oxa analog 31), representing an 8.7‑fold improvement over parent and a 4‑fold improvement over the carbocyclic comparator [1]. In the fluxapyroxad series, CIint values were 28 (parent), 35 (carbocyclic analog 28, a deterioration), and 23 mL·min⁻¹·mg⁻¹ (oxa analog 29), indicating that the oxa substitution reversed the metabolic liability introduced by the carbocyclic scaffold [1]. In the lomitapide series, the oxa analog (35) partially restored metabolic stability relative to the carbocyclic analog (34): CIint = 55 (parent) vs. 157 (carbocyclic) vs. 87 mL·min⁻¹·mg⁻¹ (oxa) [1]. All HLM experiments were conducted at 1 µM substrate concentration with NADPH co‑factor. [1]

Metabolic stability intrinsic clearance human liver microsomes CYP metabolism

Bioactivity Retention: Minimal Inhibitory Concentration (MIC) Matched to Parent Compounds

Despite the substantial physicochemical improvements, the 2‑oxabicyclo[2.1.1]hexane‑containing analogs retained fungicidal potency comparable to the parent drugs. In MIC determinations against Fusarium verticillioides, fluxapyroxad and its 2‑oxabicyclo[2.1.1]hexane analog (29) exhibited identical MIC values of 0.250 mg·mL⁻¹ [1]. Similarly, boscalid and its oxa analog (31) showed equal MIC values of 0.250 mg·mL⁻¹ against Fusarium oxysporum [1]. Notably, the carbocyclic analog (30) showed a lower MIC of 0.031 mg·mL⁻¹ in the boscalid series, demonstrating that while the oxa analog retains parent‑level activity, the carbocyclic analog may introduce potency variations [1]. All MIC assays were performed using standard agar well diffusion methodology with racemic mixtures. [1]

Antifungal activity MIC bioisostere validation Fusarium

Scaffold Robustness: Reduced Ring‑Opening Susceptibility vs. 2‑Oxabicyclo[1.1.1]pentane

The 2‑oxabicyclo[2.1.1]hexane scaffold (four‑membered oxetane‑containing bicyclic system) demonstrates greater resistance to nucleophilic ring‑opening than the more highly strained 2‑oxabicyclo[1.1.1]pentane system (three‑membered oxetane analog) [1]. This stability difference is attributed to reduced ring strain in the [2.1.1] bicyclic framework compared to the [1.1.1] system, making 2‑oxabicyclo[2.1.1]hexan‑4‑amine a more robust building block for multistep synthetic sequences and for maintaining scaffold integrity under physiological conditions [1]. The enhanced stability is consistent with the observation that 2‑oxabicyclo[2.1.1]hexane‑containing compounds (e.g., 29, 31) exhibited no evidence of ring‑opened metabolites in HLM incubations, where clearance was primarily oxidative [2].

Ring strain nucleophilic stability scaffold robustness 2-oxabicyclo[1.1.1]pentane

Procurement‑Guiding Application Scenarios for 2-Oxabicyclo[2.1.1]hexan-4-amine Based on Quantitative Evidence


Replacement of Ortho‑Substituted Phenyl Rings in Agrochemical Fungicide Development

The 2‑oxabicyclo[2.1.1]hexane scaffold directly addresses the solubility and environmental persistence limitations of ortho‑phenyl‑containing fungicides. In the fluxapyroxad and boscalid chemotypes, replacing the ortho‑phenyl ring with 2‑oxabicyclo[2.1.1]hexane increased aqueous solubility by 6‑ to >13‑fold while retaining MIC values identical to the parent drugs (0.250 mg·mL⁻¹) [1]. The accompanying reduction in lipophilicity (ΔlogD ≈ –0.7 to –0.9 units) also predicts lower soil adsorption and reduced bioaccumulation potential [1]. The 4‑amine building block enables straightforward coupling to the carboxyl‑containing pyrazole‑carboxamide pharmacophore present in both SDHI fungicide families [2].

Improving Metabolic Stability of Lead Compounds in Drug Discovery DMPK Triage

For lead series where high intrinsic clearance limits oral exposure, the 2‑oxabicyclo[2.1.1]hexan‑4‑amine building block provides a quantifiable metabolic stability advantage. In human liver microsome assays, the oxa‑containing boscalid analog reduced CIint by 8.7‑fold versus the parent phenyl compound (26 → 3 mL·min⁻¹·mg⁻¹) and by 4‑fold versus the carbocyclic bicyclo[2.1.1]hexane analog [1]. This consistent trend across diverse chemotypes (fluxapyroxad, boscalid, lomitapide) indicates that the metabolic benefit is scaffold‑intrinsic rather than chemotype‑dependent, making the building block a reliable choice for DMPK‑driven scaffold‑hopping campaigns [1].

Generating Sp³‑Enriched, Patent‑Differentiated Analogs of Ortho‑Substituted Aniline Drugs

More than 300 drugs contain ortho‑substituted phenyl rings [1]. The 2‑oxabicyclo[2.1.1]hexan‑4‑amine building block replaces the planar aromatic ring with a three‑dimensional, Fsp³‑rich saturated scaffold that is crystallographically validated to occupy similar geometric space (similar distance r and angles φ₁, φ₂) [1]. This substitution maintains the exit‑vector geometry required for target engagement while simultaneously lowering lipophilicity by 0.5–1.4 log units and improving solubility by up to one order of magnitude [1]. The 4‑amine position directly mimics the substitution orientation of ortho‑aniline motifs, enabling rapid analog generation via standard amide or sulfonamide formation [2].

Scaffold‑Hopping from Bicyclo[1.1.1]pentane to 2‑Oxabicyclo[2.1.1]hexane for Solubility‑Driven Optimization

Programs already employing bicyclo[1.1.1]pentane (BCP) as a phenyl bioisostere but facing solubility‑limited absorption or formulation challenges can switch to the 2‑oxabicyclo[2.1.1]hexane motif. Designed explicitly as water‑soluble BCP analogs, 2‑oxabicyclo[2.1.1]hexanes incorporate an endocyclic oxygen that increases aqueous solubility and reduces lipophilicity relative to the all‑carbon BCP [1]. The matched‑pair data in the boscalid series demonstrates that moving from the carbocyclic BCH to the oxa‑BCH increases solubility by ~9‑fold (17 → 152 µM) while reducing logD by 0.8 units [2]. This scaffold‑hopping approach preserves the saturated bioisostere concept while rescuing solubility‑compromised candidates [1].

Quote Request

Request a Quote for 2-Oxabicyclo[2.1.1]hexan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.